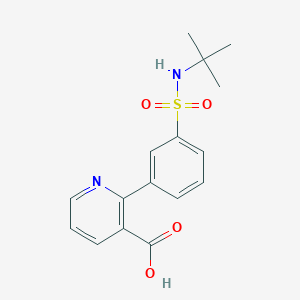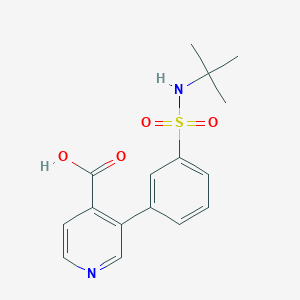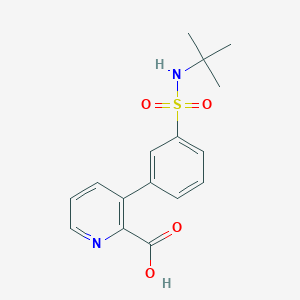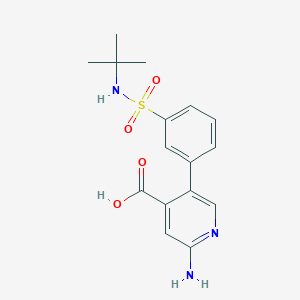![molecular formula C16H16N2O4S B6395329 6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% CAS No. 1261968-49-3](/img/structure/B6395329.png)
6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid (6-PSPA) is an organic compound with a molecular formula of C12H15NO5S. It is a colorless, crystalline solid with a melting point of 120-122°C. 6-PSPA is a derivative of picolinic acid, an important intermediate in the synthesis of many organic compounds. The compound has a wide range of applications in the scientific research field, ranging from biochemical and physiological studies to drug development.
Wissenschaftliche Forschungsanwendungen
6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used as a reagent in the synthesis of other compounds, such as pyrrolidinylsulfonyl derivatives and picolinic acid derivatives. It has also been used as an inhibitor of enzymes, such as cytochrome P450, and as an inhibitor of proteases. In addition, 6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% has been used in the study of the structure and function of proteins, as well as in the study of drug metabolism.
Wirkmechanismus
The mechanism of action of 6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% is not fully understood. However, it is believed that it binds to the active site of enzymes, such as cytochrome P450, and inhibits their activity. This inhibition is believed to be due to the compound's ability to form a complex with the enzyme, which prevents the enzyme from binding to its substrate. In addition, 6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% has been shown to interact with other proteins, such as proteases, and may inhibit their activity as well.
Biochemical and Physiological Effects
6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes, such as cytochrome P450 and proteases. In vivo studies have shown that 6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% can reduce the levels of certain hormones, such as testosterone, and can reduce the activity of certain proteins, such as cytochrome P450. It has also been shown to reduce the levels of certain neurotransmitters, such as dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. In addition, it is a relatively stable compound and can be stored for long periods of time. However, there are also some limitations to the use of 6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% in laboratory experiments. It has a relatively low solubility in water, which can make it difficult to use in aqueous solutions. In addition, it can be toxic at high concentrations and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for the use of 6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% in scientific research. It could be used to study the structure and function of enzymes, such as cytochrome P450, as well as other proteins, such as proteases. It could also be used to study the metabolism of drugs and other compounds, as well as the effects of drugs on the body. In addition, 6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% could be used to study the effects of hormones, such as testosterone, on the body, as well as the effects of neurotransmitters, such as dopamine and serotonin. Finally, 6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% could be used to study the mechanisms of action of drugs and other compounds, as well as to develop new drugs and therapies.
Synthesemethoden
6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% can be synthesized from pyrrolidine, p-toluenesulfonyl chloride, and picolinic acid. The synthesis of 6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% involves a nucleophilic substitution reaction between pyrrolidine and p-toluenesulfonyl chloride, followed by a condensation reaction with picolinic acid. The reaction is carried out in an inert atmosphere using anhydrous solvents.
Eigenschaften
IUPAC Name |
6-(4-pyrrolidin-1-ylsulfonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-16(20)15-5-3-4-14(17-15)12-6-8-13(9-7-12)23(21,22)18-10-1-2-11-18/h3-9H,1-2,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOCTSFKTJLZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395251.png)
![5-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395260.png)
![3-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395269.png)
![4-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395270.png)
![2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395277.png)
![2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395284.png)
![6-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395290.png)
![2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395295.png)
![2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395299.png)




